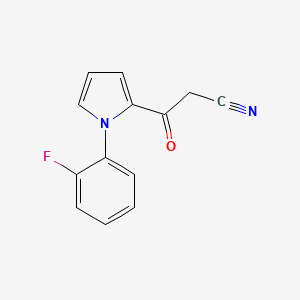
3-(1-(2-Fluorophenyl)-1H-pyrrol-2-yl)-3-oxopropanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-(2-Fluorophenyl)-1H-pyrrol-2-yl)-3-oxopropanenitrile: is an organic compound that belongs to the class of heterocyclic compounds It features a pyrrole ring substituted with a 2-fluorophenyl group and a nitrile group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-(2-Fluorophenyl)-1H-pyrrol-2-yl)-3-oxopropanenitrile typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as 2-fluorobenzaldehyde and an amine.
Introduction of the Nitrile Group: The nitrile group can be introduced via a reaction with a nitrile precursor, such as malononitrile, under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it into an amine or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Halogenation reagents like bromine or chlorine can be employed for substitution reactions.
Major Products:
Oxidation Products: Oxidized derivatives of the pyrrole ring.
Reduction Products: Amines or other reduced forms of the nitrile group.
Substitution Products: Various substituted fluorophenyl derivatives.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as fluorescence or conductivity.
Biology and Medicine:
Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe in biological studies to investigate cellular processes and interactions.
Industry:
Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, facilitating the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3-(1-(2-Fluorophenyl)-1H-pyrrol-2-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the nitrile group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
類似化合物との比較
2-Fluorophenylpyrrole: A simpler analog lacking the nitrile group.
3-Oxopropanenitrile Derivatives: Compounds with similar nitrile functionality but different aromatic substituents.
Uniqueness:
Structural Features: The combination of the fluorophenyl group and the nitrile group in the pyrrole ring imparts unique chemical and biological properties.
Reactivity: The presence of both electron-withdrawing and electron-donating groups in the molecule allows for diverse reactivity patterns, making it a versatile compound in synthetic chemistry.
特性
分子式 |
C13H9FN2O |
|---|---|
分子量 |
228.22 g/mol |
IUPAC名 |
3-[1-(2-fluorophenyl)pyrrol-2-yl]-3-oxopropanenitrile |
InChI |
InChI=1S/C13H9FN2O/c14-10-4-1-2-5-11(10)16-9-3-6-12(16)13(17)7-8-15/h1-6,9H,7H2 |
InChIキー |
ILMHVDOOYNNEDR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)N2C=CC=C2C(=O)CC#N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



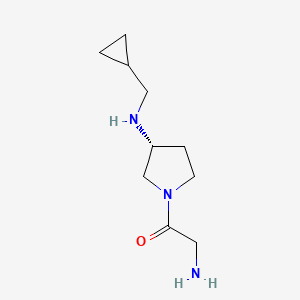
![2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-amine](/img/structure/B11795498.png)

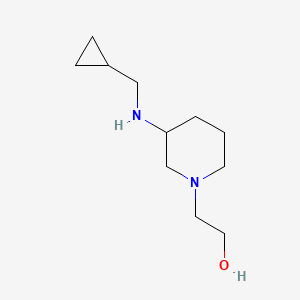
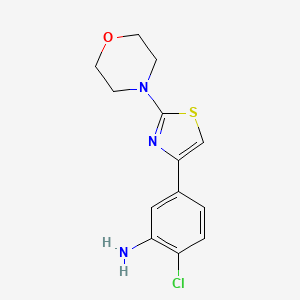

![2-Bromo-6-propoxybenzo[d]thiazole](/img/structure/B11795539.png)
![4-Chloro-2-cyclohexylpyrido[3,4-d]pyrimidine](/img/structure/B11795546.png)
![5-(4-Chloro-1H-benzo[d]imidazol-2-yl)pyridin-3-amine](/img/structure/B11795549.png)
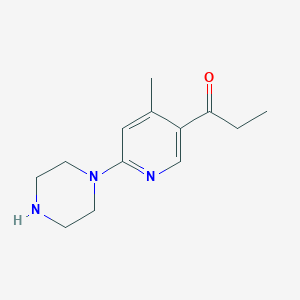
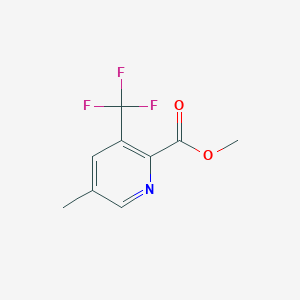
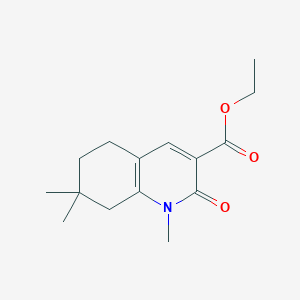
![3-(4-Ethoxyphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11795577.png)
